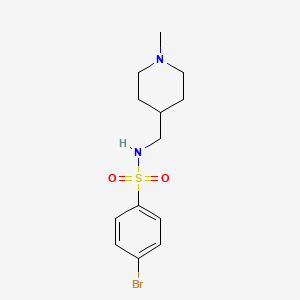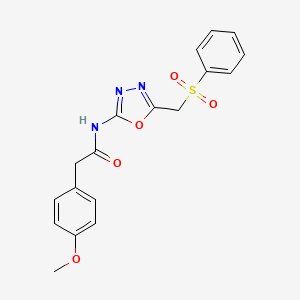
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as MPOA, is a synthetic compound that has been extensively researched for its potential applications in various fields. MPOA belongs to the family of oxadiazole derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of MPOA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MPOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. MPOA has also been found to inhibit the activity of protein tyrosine phosphatases, which play a key role in signal transduction pathways.
Biochemical and Physiological Effects:
MPOA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MPOA can induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that MPOA can reduce tumor growth in animal models and exhibit herbicidal and insecticidal properties. MPOA has also been found to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of MPOA is its broad range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of MPOA is its low solubility in water, which can make it difficult to work with in certain experiments. MPOA also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research and development of MPOA. One potential direction is the synthesis of novel MPOA derivatives with improved solubility and bioactivity. Another direction is the development of MPOA-based materials with potential applications in electronics and photonics. Further research is also needed to fully understand the mechanism of action of MPOA and its potential applications in medicine, agriculture, and material science.
合成法
The synthesis of MPOA involves the reaction of 4-methoxybenzoyl hydrazide with 5-(chloromethyl)-1,3,4-oxadiazole-2-sulfonate in the presence of a base. The resulting compound is then acetylated with acetic anhydride to yield MPOA. The overall yield of the synthesis is around 50%.
科学的研究の応用
MPOA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPOA has been found to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, MPOA has been shown to have herbicidal and insecticidal properties. In material science, MPOA has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
特性
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOFXQDHWVMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
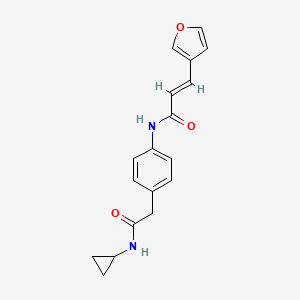
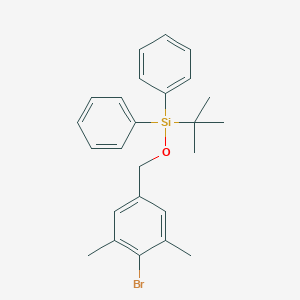
![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)
![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)
![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)
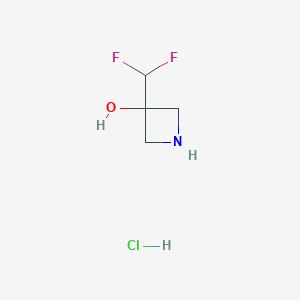

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)
